molecular formula C10H14N4O B13109024 1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13109024
M. Wt: 206.24 g/mol
InChI Key: DPPIEXKHRZYGFA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various methods. One common approach involves the condensation of a pyrazole derivative with a pyrimidine precursor under specific reaction conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular targets, such as receptors and signaling proteins, to exert its biological effects .

Comparison with Similar Compounds

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds

Biological Activity

1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological activities. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of key enzymes and receptors involved in cancer progression. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinases : Many derivatives have shown activity against various kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cell proliferation and survival pathways .
  • Induction of Apoptosis : Some studies have demonstrated that these compounds can induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio, leading to increased cell death .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Key findings include:

  • In Vitro Studies : The compound has shown significant anti-proliferative effects against various cancer cell lines. For instance, it exhibited IC₅₀ values indicating potent activity against A549 (lung adenocarcinoma) and HCT116 (colon cancer) cells .
Cell LineIC₅₀ (µM)
A5498.21
HCT11619.56

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have also been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various pathogens .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • EGFR Inhibition : One study synthesized several derivatives and identified a lead compound with an IC₅₀ of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant . This indicates potential for treating resistant cancers.
  • CDK2 Inhibition : Another investigation focused on the design of new inhibitors targeting CDK2. The synthesized compounds demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)13-14(9)3/h4-5H2,1-3H3,(H,11,12,15)

InChI Key

DPPIEXKHRZYGFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C)C)C(=O)N1

Origin of Product

United States

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